Product packaging for Sporiolide A(Cat. No.:)

Sporiolide A

Cat. No.: B1257774
M. Wt: 348.4 g/mol
InChI Key: OWHXCLRNVJQCOY-CWRNSKLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sporiolide A is a cytotoxic twelve-membered macrolide isolated from the marine-derived fungus Cladosporium sp. It serves as a valuable natural product in bioactivity and oncology research. Studies have demonstrated its significant cytotoxicity against murine lymphoma L1210 cells with an IC50 value of 0.13 μg/mL . Furthermore, this compound exhibits a broad spectrum of antimicrobial properties. It shows potent antifungal activity against pathogenic strains such as Candida albicans , Cryptococcus neoformans , Aspergillus niger , and Neurospora crassa , as well as antibacterial activity against Micrococcus luteus . The first total synthesis of this compound was achieved from D-glucal, establishing its absolute configuration and confirming the structure proposed for the natural product . This synthetic accessibility ensures a reliable supply for continued investigation. Researchers are exploring this marine-derived macrolide for its potential as a lead compound in developing novel anti-cancer and anti-infective agents. This compound is presented for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O6 B1257774 Sporiolide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(4R,6S,12S)-6-hydroxy-12-methyl-2,5-dioxo-oxacyclododec-4-yl] benzoate

InChI

InChI=1S/C19H24O6/c1-13-8-4-2-7-11-15(20)18(22)16(12-17(21)24-13)25-19(23)14-9-5-3-6-10-14/h3,5-6,9-10,13,15-16,20H,2,4,7-8,11-12H2,1H3/t13-,15-,16+/m0/s1

InChI Key

OWHXCLRNVJQCOY-CWRNSKLLSA-N

Isomeric SMILES

C[C@H]1CCCCC[C@@H](C(=O)[C@@H](CC(=O)O1)OC(=O)C2=CC=CC=C2)O

Canonical SMILES

CC1CCCCCC(C(=O)C(CC(=O)O1)OC(=O)C2=CC=CC=C2)O

Synonyms

sporiolide A

Origin of Product

United States

Natural Occurrence and Isolation of Sporiolide a

Identification of Producer Organisms

Sporiolide A is a naturally occurring twelve-membered macrolide that has been isolated from a marine-derived fungus. nih.gov The identification of the specific producing organism and its ecological context are crucial for understanding the biosynthesis of this compound.

The primary producer of this compound is a fungus belonging to the genus Cladosporium. nih.govmdpi.com Specifically, the strain designated as L037 was identified as the source from which this compound was first isolated. mdpi.comnih.gov The genus Cladosporium is known to be a prolific producer of a wide array of secondary metabolites with diverse chemical structures, including polyketides, alkaloids, and terpenoids. nih.govresearchgate.net Marine-derived Cladosporium species, in particular, have garnered significant attention as a source of novel and biologically active compounds. nih.govresearchgate.net

The Cladosporium sp. (L037) that produces this compound was not found free-living but was isolated as a symbiont from a marine brown alga, Actinotrichia fragilis. nih.govmdpi.com This alga was collected off Seragaki Beach on Okinawa Island, Japan. nih.govresearchgate.net The association between marine fungi and algae is a common ecological niche, where the fungi can live as endophytes or epiphytes, contributing to a complex chemical interplay that can stimulate the production of unique secondary metabolites. mdpi.com

ParameterDescriptionSource(s)
Producer Organism Cladosporium sp. (Strain L037) nih.gov, mdpi.com
Type of Organism Marine-derived fungus nih.gov, researchgate.net
Host Organism Actinotrichia fragilis nih.gov, mdpi.com
Host Type Marine brown alga nih.gov
Collection Location Seragaki Beach, Okinawa Island, Japan nih.gov, researchgate.net

Isolation Methodologies from Complex Biological Matrices

The isolation of this compound requires a multi-step process involving the cultivation of the producer fungus followed by sophisticated extraction and purification techniques to separate the compound from the complex culture broth.

To produce this compound, the Cladosporium sp. L037 fungus was cultured in a liquid medium. nih.gov The specific cultivation method involved using a starch-casein (SC) broth. nih.govresearchgate.net This medium was prepared with 1% starch and 0.1% casein dissolved in 50% sea water, with the pH adjusted to 7.4. nih.govresearchgate.net The fungus was grown in this broth at a temperature of 28°C for a period of 14 days. nih.govresearchgate.net This fermentation period allows the fungus to grow and secrete its secondary metabolites, including this compound, into the surrounding broth. nih.gov

Following the 14-day fermentation, the cultured broth (10 L) was filtered to separate the fungal mycelium from the liquid filtrate, which contained the desired compound. nih.govresearchgate.net The filtrate was then subjected to liquid-liquid extraction using ethyl acetate (B1210297) (EtOAc) to transfer this compound and other organic-soluble metabolites from the aqueous broth into the organic solvent. researchgate.net

The resulting crude ethyl acetate extract was then purified through a series of chromatographic steps. researchgate.net Initially, the extract was fractionated using silica (B1680970) gel column chromatography with a hexane/EtOAc solvent system (70:30 ratio). researchgate.net Final purification was achieved using C18 reversed-phase high-performance liquid chromatography (HPLC), which yielded pure this compound. researchgate.net

StepTechnique/MethodDetailsSource(s)
1. Cultivation Fungal FermentationCladosporium sp. grown in SC broth (1% starch, 0.1% casein in 50% sea water, pH 7.4) at 28°C for 14 days. nih.gov, researchgate.net
2. Separation FiltrationThe cultured broth was filtered to separate the filtrate from the fungal mycelium. nih.gov, researchgate.net
3. Extraction Solvent ExtractionThe filtrate was extracted with ethyl acetate (EtOAc). researchgate.net
4. Initial Purification Silica Gel ChromatographyThe EtOAc extract was subjected to a silica gel column using a hexane/EtOAc (70:30) mobile phase. researchgate.net
5. Final Purification Reversed-Phase HPLCFurther purification was performed on a C18 column to yield pure this compound. researchgate.net

Advanced Spectroscopic and Stereochemical Elucidation of Sporiolide a

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

The foundational framework of Sporiolide A was established primarily through one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons, respectively, while 2D correlation experiments were instrumental in assembling the molecular fragments.

The ¹H NMR spectrum of this compound revealed the presence of 24 protons, including signals indicative of a benzoyl group, several oxymethine protons, and a terminal methyl group. The ¹³C NMR spectrum displayed 19 distinct carbon resonances, which were categorized by DEPT experiments into methyl, methylene, methine, and quaternary carbons. This count includes carbons of the macrolide ring, the side chain, and the benzoyl moiety.

The comprehensive ¹H and ¹³C NMR data for this compound are presented in the interactive table below. nih.gov

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1173.4-
236.82.62 (dd, 15.0, 3.0), 2.51 (dd, 15.0, 9.0)
372.95.28 (ddd, 9.0, 6.0, 3.0)
434.51.85 (m), 1.65 (m)
569.83.80 (m)
638.71.60 (m), 1.50 (m)
725.21.45 (m)
8125.45.35 (dd, 15.5, 7.5)
9135.25.65 (dq, 15.5, 7.0)
1017.91.70 (d, 7.0)
1178.25.10 (d, 9.5)
1242.52.30 (m)
Benzoyl-CO166.2-
Benzoyl-C1'130.4-
Benzoyl-C2',6'129.78.05 (d, 7.5)
Benzoyl-C3',5'128.47.45 (t, 7.5)
Benzoyl-C4'133.07.58 (t, 7.5)

While detailed 2D NMR correlation data such as COSY, HSQC, and HMBC were not explicitly published in the original structure elucidation, their application was fundamental in connecting the spin systems. For instance, COSY correlations would have been used to establish the proton-proton connectivities within the macrocyclic ring and the side chain. HSQC would have then linked each proton to its directly attached carbon. Finally, HMBC experiments, which reveal long-range proton-carbon correlations, would have been crucial in connecting the various structural fragments, including the placement of the benzoyl group at the C-3 position and confirming the ester linkage of the lactone at C-1.

Mass Spectrometry Techniques for Structural Confirmation

Specifically, high-resolution fast atom bombardment mass spectrometry (HRFABMS) was utilized in the initial characterization. nih.gov The analysis of this compound yielded a pseudomolecular ion [M+Na]⁺ at an m/z of 371.1483. nih.gov This experimental value corresponded to a calculated molecular formula of C₁₉H₂₄O₆Na, leading to the neutral molecular formula of C₁₉H₂₄O₆ for this compound. nih.gov This formula, with eight degrees of unsaturation, was consistent with the proposed structure containing a 12-membered lactone ring, a benzoyl group, and a double bond.

While a detailed fragmentation pattern from tandem mass spectrometry (MS/MS) experiments has not been extensively reported, such an analysis would provide further structural confirmation. Key expected fragmentation pathways would include the neutral loss of the benzoyl group and characteristic cleavages of the macrocyclic lactone ring, which would help to verify the connectivity of the substructures determined by NMR.

Chiroptical Methods for Absolute Stereochemical Assignment

The determination of the absolute configuration of the stereogenic centers in this compound is a critical aspect of its complete structural elucidation. Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are essential for this purpose.

The primary chiroptical data reported for this compound is its specific rotation. It was found to be levorotatory with a specific rotation value of [α]²⁵D -14° (c 0.2, MeOH). nih.gov This value, while confirming the chiral and enantiomerically pure nature of the isolated natural product, does not on its own define the absolute configuration of the individual stereocenters.

The definitive assignment of the absolute stereochemistry of this compound was ultimately achieved through its total synthesis. The synthesis, starting from a chiral precursor of known configuration (D-glucal), allowed for the unambiguous establishment of the stereochemistry at C-3 and C-5. This synthetic correlation, in conjunction with the spectroscopic data of the natural product, confirmed the absolute configuration of this compound.

More advanced chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), could provide further confirmation of the absolute configuration by comparing experimental spectra with those calculated for different stereoisomers. However, such studies on this compound have not been reported in the literature.

Comparative Analysis with Related Macrocyclic Lactones

The structure of this compound is closely related to other 12-membered macrocyclic lactones isolated from fungal sources, particularly from the genus Cladosporium. A comparative analysis of their spectroscopic data reveals a common structural scaffold and highlights the variations that lead to a diversity of related natural products. Two such related compounds are Pandangolide 1 and Cladospolide A.

Pandangolide 1 is the non-benzoylated precursor to this compound. As such, their NMR spectra are very similar, with the key differences arising from the absence of the benzoyl group at the C-3 position in Pandangolide 1. This results in a significant upfield shift of the H-3 proton signal in Pandangolide 1 compared to this compound, due to the deshielding effect of the benzoyl ester in the latter.

Cladospolide A is another related 12-membered macrolide. While it shares the same core lactone ring size, it possesses a different substitution pattern. A comparison of their ¹³C NMR data reveals variations in the chemical shifts of the carbons within the macrocyclic ring, reflecting the different electronic environments caused by the distinct functional groups.

The table below provides a comparative overview of the ¹³C NMR chemical shifts for key positions in this compound, Pandangolide 1, and Cladospolide A.

PositionThis compound (δc)Pandangolide 1 (δc)Cladospolide A (δc)
1173.4173.5174.2
372.969.5-
569.869.970.1
1178.278.378.5

This comparative spectroscopic analysis is a powerful tool in the structure elucidation of new natural products, as it allows for the rapid identification of known structural motifs and the precise localization of structural modifications.

Strategic Approaches to the Total Synthesis of Sporiolide a

Historical Perspectives on Initial Total Synthesis Endeavors

The first total synthesis of Sporiolide A, a natural cytotoxic agent, was successfully accomplished by Du, Chen, and Linhardt. nih.govnih.gov Their approach established a foundational route to the molecule, confirming its absolute configuration which had been previously proposed based on spectroscopic data. nih.gov The potential biological significance of this compound, including its cytotoxicity against L1210 cells and its antifungal properties, marked it as an important synthetic target. nih.gov

Prior to the successful synthesis from a carbohydrate precursor, other avenues were explored. One initial, yet ultimately unsuccessful, attempt involved starting from D-xylose. nih.gov The strategy was designed to generate a key cyanated intermediate to establish the required absolute configurations at the C-3 and C-5 positions. nih.gov However, the synthetic route encountered a critical roadblock at the SN2 substitution step to introduce the cyano group, a transformation that proved fruitless under various known conditions. nih.gov This challenge prompted a shift in strategy towards a more viable pathway originating from a different chiral precursor. nih.gov

Chiral Pool Synthesis Strategies

The successful synthesis of this compound relied heavily on a chiral pool strategy, a common and effective method for preparing optically active compounds. elsevierpure.comresearchgate.net This approach utilizes readily available, enantiomerically pure compounds, often from natural sources like carbohydrates, as starting materials. universiteitleiden.nlscripps.edu By using these chiral templates, the inherent stereochemistry of the starting material can be transferred to the target molecule, circumventing the need for technically challenging asymmetric reactions.

Utilization of Carbohydrate Precursors (e.g., D-Glucal, D-Mannitol)

Carbohydrates have served as versatile starting points for the synthesis of this compound due to their abundance of stereocenters. universiteitleiden.nl

D-Mannitol: An alternative efficient and stereoselective total synthesis of this compound was achieved starting from D-mannitol. researchgate.netbiosynth.com D-mannitol is a sugar alcohol that is widely available and serves as a versatile chiral building block. orgsyn.org This synthetic route utilized key steps such as a stereoselective zinc-mediated allylation and an aldol (B89426) coupling to construct the carbon backbone. researchgate.net

Stereocontrol in Chiral Template-Based Routes

The fundamental advantage of using chiral precursors like D-glucal is the ability to exert precise control over the stereochemistry of the final product. nih.gov In the synthesis of this compound from D-glucal, the absolute configurations at the C-3 and C-5 positions were successfully secured by leveraging the inherent chirality of the carbohydrate template. nih.gov The rigid ring structure of the carbohydrate derivative allows for predictable, stereoselective reactions on its periphery, guiding the formation of new stereocenters with the desired orientation. This method of using a chiral template to direct the stereochemical outcome of reactions is a powerful strategy in asymmetric synthesis. rsc.org

Key Synthetic Transformations and Methodologies

The construction of the complex macrocyclic structure of this compound necessitated the use of powerful and reliable chemical reactions. Among the most critical were ring-closing metathesis for the formation of the large ring and stereoselective esterification to couple key fragments.

Ring-Closing Metathesis (RCM) in Macrocycle Formation

Ring-closing metathesis (RCM) is a pivotal transformation in the synthesis of many macrocyclic natural products, valued for its high functional group tolerance. nih.govdrughunter.com In the total synthesis of this compound, RCM was employed as the key macrocyclization step. nih.gov A diene precursor was treated with the Grubbs catalyst, [PhCH=RuCl(PCy₃)₂], to facilitate the intramolecular reaction. nih.gov This step successfully formed the 12-membered lactone ring characteristic of this compound. nih.gov The reaction produced a mixture of E and Z isomers, which could then be converted to the final saturated macrocycle. nih.govrsc.org The application of RCM significantly streamlined the construction of the complex macrocyclic core. nih.gov

Stereoselective Coupling Reactions

To assemble the precursor required for the RCM reaction, a highly efficient and stereoselective coupling method was necessary. The Yamaguchi esterification was the chosen method to link the two main fragments of the molecule: the acid-containing segment derived from the chiral template and the alcohol-containing side chain. nih.gov This reaction is well-known for its effectiveness in forming esters, particularly in the context of sterically hindered substrates, and is often used in the macrolactonization step of natural product synthesis. researcher.lifersc.org The successful application of the Yamaguchi esterification was crucial for the convergent assembly of the diene precursor, paving the way for the subsequent ring-closing metathesis. nih.gov

Strategic Protecting Group Manipulations

The successful total synthesis of this compound hinges on a meticulously planned protecting group strategy to mask and unmask various functional groups at appropriate stages. The selection and manipulation of these protecting groups are critical for achieving the desired stereochemistry and avoiding unwanted side reactions.

In the first total synthesis of this compound, researchers utilized carbohydrate-derived chiral templates, necessitating a series of protecting group manipulations. While not all protecting groups used throughout the 16-step synthesis are explicitly detailed in the seminal publication, key strategic decisions are evident.

One of the crucial protecting groups employed is the benzyl ether . In the final step of the synthesis, a benzyl group is removed concurrently with the reduction of a double bond via hydrogenation. This demonstrates a common strategy of using a protecting group that can be cleaved under conditions that also achieve another desired transformation, enhancing synthetic efficiency. The use of Palladium on carbon (Pd/C) as a catalyst facilitates this deprotection.

The synthesis also explored the use of other protecting groups. For instance, a benzoate group was successfully utilized at a certain stage. In contrast, an attempt to use a 4-methoxybenzyl ether proved unsuccessful under the specific reaction conditions, highlighting the empirical nature of selecting appropriate protecting groups. The failure of the 4-methoxybenzyl ether illustrates the subtle electronic and steric factors that can influence the outcome of a reaction.

The strategic application of these protecting groups ensures that the reactive hydroxyl and other functional groups are shielded during key transformations such as oxidation, esterification, and metathesis, and are then selectively revealed to allow for the construction of the target molecule.

Convergent and Linear Synthesis Pathways

The first reported total synthesis of this compound from D-glucal follows a linear pathway . acs.orgnih.govnih.gov This 16-step synthesis commences with a single starting material and proceeds through a sequence of reactions to build the carbon skeleton and install the necessary functional groups and stereocenters. acs.orgnih.govnih.gov Key transformations in this linear sequence include a pyridinium chlorochromate (PCC)-promoted oxidation, a Yamaguchi esterification to form the macrolactone precursor, and an intramolecular ring-closing metathesis (RCM) to construct the macrocyclic core. acs.orgnih.gov

Key Steps in the Linear Synthesis of this compound
Starting Material: D-glucal
PCC-promoted transformation of a cyclic enol-ether to a lactone
Yamaguchi esterification of the seco-acid
Intramolecular Ring-Closing Metathesis (RCM)
Final hydrogenation to yield this compound

While the executed synthesis was linear, a theoretical convergent approach could also be envisioned for this compound. Such a strategy would involve the separate synthesis of two or more key fragments, for instance, the substituted carboxylic acid moiety and the unsaturated alcohol portion. These fragments would then be coupled together at a late stage, potentially through an esterification reaction, followed by macrocyclization.

In Vitro Biological Activities of Sporiolide A: Mechanisms and Cellular Impact

Cytotoxic Activity against Murine Lymphoma Cell Lines

Sporiolide A has demonstrated cytotoxic effects against murine lymphoma cell lines, specifically L1210 and P388. The potency of this activity is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.

In vitro studies have shown that this compound exhibits significant cytotoxicity against the P388 murine leukemia cell line with an IC50 value of 2.5 μg/mL. The compound also showed activity against the L1210 murine leukemia cell line, with an IC50 of 5.0 μg/mL.

Cell LineIC50 (µg/mL)
P388 Murine Leukemia2.5
L1210 Murine Leukemia5.0

Antifungal Spectrum of Activity

This compound has been evaluated for its antifungal properties against a variety of fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antifungal activity.

Studies have indicated that this compound possesses antifungal activity against Candida albicans, a common cause of fungal infections in humans. The reported MIC value for this compound against this organism is 20 μg/mL.

Cryptococcus neoformans, an encapsulated yeast that can cause serious infections, has also been tested against this compound. The compound was found to inhibit the growth of this fungus with an MIC of 20 μg/mL.

Against the filamentous fungus Aspergillus niger, a common food contaminant, this compound exhibited moderate antifungal activity. The MIC for this organism was determined to be 40 μg/mL.

The antifungal activity of this compound was also assessed against Neurospora crassa, a type of red bread mold. The compound showed an MIC of 40 μg/mL against this fungus.

Fungal SpeciesMIC (µg/mL)
Candida albicans20
Cryptococcus neoformans20
Aspergillus niger40
Neurospora crassa40

Antibacterial Activity: Focus on Micrococcus luteus

In addition to its antifungal properties, this compound has been investigated for its antibacterial potential. Specifically, its activity against Micrococcus luteus, a Gram-positive bacterium, has been noted. Research findings indicate that this compound has an MIC of 20 μg/mL against this bacterium.

Bacterial SpeciesMIC (µg/mL)
Micrococcus luteus20

Proposed Cellular and Molecular Mechanisms of Action (Non-Clinical Focus)

This compound, a twelve-membered macrolide isolated from the marine-derived fungus Cladosporium sp., has demonstrated a range of biological activities in non-clinical, in vitro studies. nih.gov The primary observed effects include cytotoxicity against cancer cell lines and antimicrobial properties. nih.gov The precise molecular mechanisms underpinning these activities are the subject of ongoing research, but current findings provide a basis for several proposed mechanisms of action.

Cytotoxic Activity

In vitro studies have established the cytotoxic potential of this compound. The compound was tested against murine lymphoma L1210 cells, where it exhibited significant growth inhibition. nih.gov This cytotoxic effect suggests that this compound may interfere with essential cellular processes required for cancer cell proliferation and survival.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Effect Measurement Result

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

The molecular basis for this cytotoxicity is not yet fully elucidated. However, macrolides as a class often exert their effects through mechanisms such as the induction of apoptosis (programmed cell death) or by arresting the cell cycle. It is proposed that this compound may trigger similar pathways in cancer cells. The observed morphological changes in cells treated with other cytotoxic macrolides, such as membrane blebbing, are indicative of apoptosis.

Antimicrobial and Antifungal Mechanisms

This compound has shown notable antifungal and antibacterial activity against a variety of microorganisms. nih.gov This broad-spectrum activity suggests a mechanism that targets fundamental processes conserved across these different species.

Table 2: In Vitro Antimicrobial Activity of this compound

Organism Type Activity
Candida albicans Fungus Antifungal nih.gov
Cryptococcus neoformans Fungus Antifungal nih.gov
Aspergillus niger Fungus Antifungal nih.gov
Neurospora crassa Fungus Antifungal nih.gov

The proposed mechanism for the antimicrobial action of macrolide antibiotics typically involves the inhibition of protein synthesis. nih.gov These compounds are known to bind to the 50S subunit of the bacterial ribosome, which interferes with peptide chain elongation and ultimately halts protein production. nih.gov This action can be bacteriostatic (inhibiting growth) or, at higher concentrations, bactericidal (killing the bacteria). nih.gov It is hypothesized that this compound shares this mechanism of action, disrupting ribosomal function in susceptible bacteria and fungi.

Predicted Molecular Targets (In Silico)

To further explore the potential mechanisms of action, computational studies have been conducted on sporolides. Ligand-based pharmacophore screening predicted several potential biological targets for these macrolides. nih.gov While these predictions require experimental validation for this compound specifically, they offer valuable insights into its potential cellular and molecular interactions.

It is important to note that while in vitro testing confirmed that Sporolide B exhibited inhibitory activity against HIV-1 reverse transcriptase, similar experimental validation for this compound against these predicted targets has not been reported. nih.gov

Table 3: Computationally Predicted Molecular Targets for Sporolides

Predicted Target Target Class Potential Implication
HIV-1 reverse transcriptase Viral Enzyme Antiviral activity nih.gov
Adenosine (B11128) A3 receptor G-protein coupled receptor Neuromodulation, Anti-inflammatory nih.gov
Endothelin receptor ET-A G-protein coupled receptor Vasoconstriction regulation nih.gov
Oxytocin (B344502) receptor G-protein coupled receptor Social behavior, Reproduction nih.gov

Structure Activity Relationship Sar Studies of Sporiolide a and Analogues

Comparative Analysis with Sporiolide B and Other Natural Analogues

Sporiolide A and Sporiolide B, both 12-membered macrolides isolated from the marine-derived fungus Cladosporium sp., provide a natural starting point for SAR studies. nih.govmdpi.com These compounds share the same core macrocyclic lactone structure but differ in the substituent at the C-3 position. mdpi.com this compound possesses a benzoyl group at this position, while Sporiolide B has a methoxy (B1213986) group. mdpi.com This single structural variation leads to a significant difference in their biological activity profiles.

In terms of cytotoxicity, this compound is significantly more potent than Sporiolide B. Against murine lymphoma L1210 cells, this compound exhibited an IC₅₀ value of 0.13 µg/mL, whereas Sporiolide B showed an IC₅₀ of 0.81 µg/mL. nih.govmdpi.com This suggests that the bulky, aromatic benzoyl group at C-3 is critical for enhanced cytotoxic activity compared to the smaller methoxy group.

Their antimicrobial activities also show notable differences. This compound displays a broader spectrum of antifungal activity, inhibiting Candida albicans, Cryptococcus neoformans, Aspergillus niger, and Neurospora crassa. nih.govmdpi.com In contrast, Sporiolide B did not show significant activity against these fungal strains. nih.gov Both compounds, however, demonstrated antibacterial activity against Micrococcus luteus. nih.govmdpi.com

CompoundStructure at C-3Cytotoxicity (L1210, IC₅₀ µg/mL)Antifungal ActivityAntibacterial Activity (Micrococcus luteus)
This compoundBenzoyl0.13Active against C. albicans, C. neoformans, A. niger, N. crassaActive
Sporiolide BMethoxy0.81InactiveActive

Rational Design and Synthesis of this compound Derivatives for Enhanced Activity

The rational design of derivatives based on a lead compound like this compound is a key strategy in medicinal chemistry to enhance therapeutic properties. This process typically involves identifying regions of the molecule that can be chemically modified to improve activity, selectivity, and pharmacokinetic properties. While extensive research on the synthesis of this compound derivatives specifically for enhanced activity is not widely reported in the current literature, the principles of rational drug design can be applied to its structure.

The first total synthesis of this compound was a significant achievement that opens the door for creating such derivatives. nih.gov Synthetic strategies, often starting from chiral precursors like D-glucal, allow for the controlled introduction of modifications at various positions of the macrolide ring and its side chains. nih.gov

Potential modifications to the this compound scaffold could include:

Modification of the C-3 Substituent: Given the pronounced difference in activity between this compound and B, the benzoyl group at C-3 is a clear target for modification. A library of analogues could be synthesized with different aromatic and aliphatic acyl groups to probe the electronic and steric requirements for optimal activity. Introducing substituents on the phenyl ring of the benzoyl group could further refine the interaction with its biological target.

Alterations to the Macrolide Ring: The 12-membered macrolide ring itself can be a target for modification. Changes in ring size, the introduction or removal of double bonds, and the modification of hydroxyl groups could influence the compound's conformation and, consequently, its biological activity.

Derivatization of Other Functional Groups: The hydroxyl group at C-5 and the ketone at C-4 are also potential sites for derivatization to explore their roles in the compound's activity.

The synthesis of such derivatives would likely follow established methods in macrolide chemistry, such as Yamaguchi esterification and ring-closing metathesis, which were employed in the total synthesis of this compound. nih.gov Subsequent biological evaluation of these synthesized analogues against various cancer cell lines and microbial strains would be essential to establish a comprehensive SAR and identify derivatives with superior performance.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying the pharmacophore of this compound is crucial for designing new, structurally diverse compounds that retain or exceed its therapeutic effects. Based on the comparative analysis of this compound and its analogues, several key pharmacophoric elements can be proposed.

The primary evidence points to the benzoyl group at the C-3 position as a critical pharmacophoric feature for cytotoxicity. This aromatic moiety likely engages in specific interactions, such as pi-stacking or hydrophobic interactions, with the biological target that are not possible with the methoxy group of Sporiolide B. The significant drop in cytotoxicity when the benzoyl group is replaced underscores its importance.

Other potential pharmacophoric elements of this compound likely include:

The 12-Membered Macrolide Ring: This scaffold serves as the structural backbone, holding the functional groups in a specific spatial orientation necessary for binding to its target. The conformational rigidity of the ring is likely important for its activity.

The Ketone at C-4 and Hydroxyl Group at C-5: These oxygen-containing functional groups are potential hydrogen bond donors and acceptors. They may play a crucial role in anchoring the molecule within the binding site of its target protein.

Further elucidation of the pharmacophore would require more extensive SAR studies with a wider range of synthetic analogues and computational modeling. Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore mapping could be employed to build a more detailed model of the essential interactions, guiding the design of future this compound-based drug candidates.

Proposed Biosynthetic Pathways of Sporiolide a

Precursor Identification and Elucidation

While specific, detailed precursors for Sporiolide A have not been explicitly elucidated in the available literature, insights can be drawn from the biosynthesis of structurally related 12-membered macrolides also produced by Cladosporium species, such as pandangolide 1 and cladospolide B. For these congeners, a "trihydroxydodecanoic acid-polyketide precursor" has been plausibly suggested as a common intermediate. mdpi.comresearchgate.net This indicates that the foundational carbon skeleton of this compound likely originates from the iterative condensation of simple carboxylic acid building blocks, characteristic of polyketide biosynthesis.

Enzymatic Steps in Macrolide Biosynthesis

The formation of the macrolactone core of polyketides, including this compound, is generally catalyzed by polyketide synthases (PKSs). thieme-connect.com This process involves a series of enzymatic steps that iteratively extend a growing carbon chain. In the context of macrolide biosynthesis, these steps typically include:

Initiation: A starter unit (e.g., acetyl-CoA or propionyl-CoA) is loaded onto an acyl carrier protein (ACP) domain.

Chain Elongation: Malonyl-CoA or methylmalonyl-CoA extender units are sequentially added to the growing polyketide chain through decarboxylative Claisen condensations, catalyzed by ketosynthase (KS) and acyltransferase (AT) domains. [8 in previous search]

Reductive Modifications: After each elongation step, the β-keto group formed can undergo various degrees of reduction by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. [8 in previous search] The specific combination and activity of these domains determine the final reduction state and stereochemistry of the carbon backbone. The formation of double bonds, for instance, is often catalyzed by ketoreduction followed by dehydration. [5 in previous search]

Cyclization: Once the polyketide chain reaches its full length, it is typically released from the PKS and cyclized to form the macro-lactone ring.

Post-PKS Modifications: After the core macrolactone is formed, further enzymatic modifications can occur, such as glycosylation, methylation, and oxidation, which contribute to the final structure and biological activity of the macrolide. [4 in previous search]

Given that this compound is a 12-membered macrolide, it is highly probable that a Type I modular PKS system is involved in generating its polyketide chain, similar to other macrolides from Cladosporium species. mdpi.comresearchgate.net

Genetic Basis of Biosynthetic Gene Clusters (if applicable to research findings)

The biosynthesis of secondary metabolites in filamentous fungi, including Cladosporium, is typically governed by biosynthetic gene clusters (BGCs). [3 in previous search, 11 in previous search] These clusters are contiguous sets of genes within the fungal genome that encode the necessary enzymes for the entire biosynthetic pathway. A typical BGC for a polyketide would include:

Backbone Synthesis Genes: Primarily encoding polyketide synthases (PKSs). [3 in previous search]

Tailoring Enzyme Genes: Encoding enzymes responsible for modifying the core structure (e.g., hydroxylases, methyltransferases, glycosyltransferases). [3 in previous search]

Transport Genes: Encoding proteins involved in the export of the synthesized metabolite. [3 in previous search]

Regulatory Genes: Often encoding transcription factors that control the expression of the entire cluster. [3 in previous search]

While a specific BGC for this compound has not been explicitly identified and characterized in the provided research findings, the presence of this compound in Cladosporium sp. L037 strongly implies the existence of such a cluster within its genome. The ability of Cladosporium species to produce a wide array of polyketides suggests that their genomes are rich in diverse PKS-encoding BGCs, some of which may be "cryptic" or "silent" under standard laboratory conditions, awaiting specific activation signals. [12 in previous search]

Role of Polyketide Synthases in this compound Formation

Polyketide synthases (PKSs) are central to the formation of this compound, as it is classified as a macrolide, a type of polyketide. PKSs function as large multi-enzyme complexes or modular assembly lines that dictate the length, reduction state, and cyclization pattern of the polyketide chain. [8 in previous search]

In the case of this compound, a Type I modular PKS is likely responsible for assembling the linear polyketide precursor. mdpi.comresearchgate.net These PKSs operate in an assembly-line fashion, where intermediates are passed sequentially between catalytic domains within the PKS modules. Each module typically contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), along with optional modifying domains (ketoreductase, dehydratase, enoylreductase) that determine the degree of reduction at each elongation step. [8 in previous search] The precise arrangement and activity of these domains within the PKS would determine the stereochemistry and functional groups present in the trihydroxydodecanoic acid-polyketide precursor, ultimately leading to the formation of the 12-membered macrolactone ring of this compound.

Data Tables

Table 1: Biological Activities of this compound

Biological ActivityIC₅₀ Value (µg/mL)Target Organism/Cell LineReference
Cytotoxicity0.13Murine lymphoma L1210 cells mdpi.com
Antifungal16.7Candida albicans mdpi.com
Antifungal8.4Cryptococcus neoformans mdpi.com
Antifungal16.7Aspergillus niger mdpi.com
Antifungal8.4Neurospora crassa mdpi.com
Antibacterial16.7Micrococcus luteus mdpi.com

Compound Names and PubChem CIDs

Naturally Occurring and Synthetic Analogues of Sporiolide a

Discovery and Structural Diversity of Sporiolide Analogues

Sporiolide A is a naturally occurring 12-membered macrolide that was first isolated, along with its analogue Sporiolide B, from the cultured broth of the marine-derived fungus Cladosporium sp. researchgate.netnih.gov This fungus was separated from the Okinawan marine brown alga Actinotrichia fragilis. nih.gov The genus Cladosporium is known for producing a wide array of secondary metabolites with diverse chemical structures and biological activities. nih.govsemanticscholar.orgmdpi.comresearchgate.net

The structural core of this compound features a 12-membered lactone ring. Its analogue, Sporiolide B, differs in its structure and has also been isolated from the same fungal strain. researchgate.netnih.gov The discovery of these compounds has highlighted the potential of marine-derived fungi, particularly the genus Cladosporium, as a source of novel bioactive natural products. nih.govnih.govmdpi.comresearchgate.net Research has shown that marine-derived strains of Cladosporium produce a variety of macrolides, including recifeiolide (B1235614) analogues like 5R and 5S-hydroxyrecifeiolides. nih.govsemanticscholar.org

The chemical diversity of metabolites from Cladosporium species is significant, encompassing polyketides, alkaloids, steroids, terpenoids, and other classes of compounds. mdpi.comresearchgate.net Many of these compounds, including the sporiolides, are products of polyketide biosynthetic pathways. thieme-connect.de The structural elucidation of this compound and B was accomplished through spectroscopic data analysis. researchgate.net

Chemoenzymatic Synthesis of Modified this compound Structures

Another stereoselective total synthesis of this compound has been reported starting from D-mannitol, employing key steps such as stereoselective zinc-mediated allylation, aldol (B89426) coupling, and ring-closing metathesis. researchgate.net These synthetic strategies provide a foundation for producing modified this compound structures.

Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers a powerful approach for the synthesis of complex natural products and their analogues. nih.govrsc.orgnih.gov This methodology can be applied to generate modified this compound structures by incorporating enzymatic transformations that can introduce specific modifications with high selectivity. For instance, enzymes involved in polyketide biosynthesis and modification could be harnessed to create novel sporiolide derivatives. nih.gov While specific examples of chemoenzymatic synthesis of modified this compound are not extensively detailed in the provided results, the principles of this approach are well-established for other complex molecules. rsc.orgnih.govd-nb.info The synthesis of various organic molecules, including derivatives of other natural products, has been achieved through chemoenzymatic methods, showcasing the potential for creating libraries of bioactive compounds. mdpi.comnih.govnih.gov

Advanced Methodological Approaches for Sporiolide a Research

Modern Spectroscopic Techniques for Trace Analysis

The isolation of Sporiolide A from its natural source, the marine-derived fungus Cladosporium sp., often yields minute quantities, making trace analysis a critical aspect of its research. Modern spectroscopic techniques offer the high sensitivity and resolution required for the structural elucidation and quantification of such limited samples.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of natural products. bruker.comnumberanalytics.com For a complex molecule like this compound, one-dimensional (1D) NMR spectra, while foundational, are often insufficient to resolve all proton and carbon signals due to spectral overlap. ipb.pt Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity of atoms and delineating the carbon skeleton of the macrolide ring. bruker.comnumberanalytics.com For even more complex structures or when dealing with extremely low sample amounts, three-dimensional (3D) NMR experiments like 3D TOCSY-HSQC can provide further resolution. numberanalytics.com

To overcome the challenge of low sample concentration, cryogenic NMR probes, which cool the probe to very low temperatures, significantly enhance sensitivity and resolution. bruker.comnumberanalytics.com This allows for the analysis of microgram quantities of this compound, which is often the reality in natural product discovery. bruker.com Other advanced NMR methods like Dynamic Nuclear Polarization (DNP) and Pure Shift NMR can further boost sensitivity and simplify complex spectra, respectively. numberanalytics.com

Hyphenated mass spectrometry (MS) techniques are equally vital for trace analysis. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the dereplication of natural product extracts, rapidly identifying known compounds and highlighting potentially new ones like this compound. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer valuable structural information, complementing the data obtained from NMR. researchgate.net For volatile derivatives of this compound or related compounds, gas chromatography-mass spectrometry (GC-MS) can be employed. nih.gov The coupling of LC with both NMR and MS (LC-NMR-MS) represents a pinnacle in hyphenated techniques, allowing for the direct acquisition of both mass and comprehensive NMR data from a single chromatographic run, a significant advantage when analyzing complex mixtures containing trace amounts of this compound. researchgate.net

The following table summarizes modern spectroscopic techniques applicable to the trace analysis of this compound:

TechniqueApplication in this compound ResearchKey Advantages
2D and 3D NMR Elucidation of the complete chemical structure and stereochemistry.Provides detailed information on atomic connectivity and spatial relationships. numberanalytics.com
Cryogenic NMR Analysis of microgram quantities of this compound.Greatly enhanced sensitivity and spectral resolution for small sample sizes. bruker.com
LC-HRMS/MS Accurate mass determination, elemental composition, and structural fragmentation patterns.High sensitivity and specificity for identifying and characterizing compounds in complex mixtures. nih.govmdpi.com
LC-NMR-MS Comprehensive structural and mass data from a single analysis of a complex mixture.Maximizes information from a limited sample, integrating separation with dual detection. researchgate.net

High-Throughput Screening in Biological Activity Assessment

Identifying the full therapeutic potential of this compound requires efficient methods to test its activity against a wide range of biological targets. High-throughput screening (HTS) allows for the rapid and automated testing of thousands of compounds, making it an ideal approach for assessing the cytotoxic and antifungal activities of this compound and its analogues. mdpi.comnih.gov

For evaluating the antifungal properties of this compound, various HTS assays can be employed. A common method involves using microtiter plates where different concentrations of the compound are tested against fungal strains like Candida albicans or Aspergillus fumigatus. nih.gov The growth inhibition can be measured by various means, such as optical density or the use of metabolic indicators. nih.gov More advanced HTS assays utilize reporter genes, where a fluorescent or luminescent signal is linked to fungal viability. For instance, a luciferase-based assay can provide a highly sensitive readout of antifungal activity. frontiersin.org Another innovative HTS method for filamentous fungi like Aspergillus detects cell lysis through the release of the cytosolic enzyme adenylate kinase, offering a direct measure of fungicidal activity. nih.govasm.org

To assess the cytotoxicity of this compound, which has been reported against murine lymphoma L1210 cells, HTS assays are indispensable. These assays typically involve incubating various cancer cell lines with the compound in microtiter plates. Cell viability can then be determined using colorimetric assays (e.g., MTT or XTT assays), which measure mitochondrial activity, or fluorescence-based assays that quantify live and dead cells. Imaging-based HTS platforms can also be used to visualize morphological changes in cells indicative of cytotoxicity. nih.gov

Furthermore, HTS can be used in synergy screening to identify compounds that enhance the activity of this compound or vice versa. pnas.org For example, this compound could be screened in combination with known antifungal drugs to search for synergistic interactions that could lead to more effective combination therapies. pnas.orgmdpi.com

The table below outlines some HTS assays relevant to this compound research:

HTS Assay TypeTarget ActivityPrinciple
Broth Microdilution AntifungalMeasures inhibition of fungal growth in liquid media at various compound concentrations. nih.gov
Reporter Gene Assays Antifungal/CytotoxicityUtilizes a reporter gene (e.g., luciferase) to signal changes in cell viability or specific cellular pathways. frontiersin.org
Adenylate Kinase Release Antifungal (Fungicidal)Detects cell lysis through the release of a cytosolic enzyme, providing a direct measure of cell death. nih.gov
MTT/XTT Assays CytotoxicityColorimetric assays that measure the metabolic activity of cells as an indicator of viability.
Synergy Screening Combination TherapyScreens for enhanced biological activity when this compound is combined with other compounds. pnas.org

Computational Chemistry and Molecular Modeling for SAR and Biosynthesis

Computational chemistry and molecular modeling have become powerful tools in natural product research, offering insights that are often difficult to obtain through experimental methods alone. These approaches can be applied to this compound to understand its structure-activity relationships (SAR) and to shed light on its biosynthetic pathway.

Conformational analysis of the 12-membered macrolide ring of this compound can be performed using molecular mechanics (MM) or quantum mechanics (QM) methods. ingentaconnect.comresearchgate.net These calculations can predict the most stable three-dimensional structures of the molecule, which is crucial for understanding how it interacts with its biological targets. ajol.info By modeling the interactions of different this compound conformers with the active site of a target enzyme or receptor, researchers can develop hypotheses about its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound and its analogues with their biological activity. ingentaconnect.comajol.info By generating a series of virtual analogues with modifications to the this compound scaffold and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model can be built to predict the activity of new, unsynthesized compounds. This can guide the synthesis of more potent and selective analogues.

Molecular modeling is also instrumental in studying the biosynthesis of polyketides like this compound. mdpi.com The enzymes responsible for constructing the polyketide backbone are large, multi-domain proteins called polyketide synthases (PKSs). mdpi.comacs.org By building homology models of the PKS domains involved in this compound biosynthesis, researchers can gain insights into how the precursor units are selected and processed. tum.dersc.org Molecular dynamics (MD) simulations can be used to study the conformational changes of the PKS and the growing polyketide chain, providing a dynamic view of the biosynthetic process. chemrxiv.org These computational studies can help to elucidate the function of uncharacterized enzymes in the biosynthetic gene cluster and can inform efforts to engineer the pathway to produce novel this compound derivatives. sciepublish.com

The following table highlights the application of computational methods in this compound research:

Computational MethodApplication in this compound ResearchExpected Outcome
Molecular Mechanics (MM) / Quantum Mechanics (QM) Conformational analysis and determination of stable 3D structures.Understanding the preferred shape of this compound for biological interactions. ingentaconnect.com
QSAR Correlating structural properties with antifungal or cytotoxic activity.Predictive models to guide the design of more potent this compound analogues. ajol.info
Homology Modeling Building 3D models of the polyketide synthase (PKS) enzymes.Insights into the structure and function of the biosynthetic machinery.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of this compound and its biosynthetic enzymes.Understanding the flexibility and interactions of the molecule and its production machinery. chemrxiv.org

Advanced Fermentation and Bioprocessing for Enhanced Production (Academic Scale)

The low yield of this compound from the wild-type Cladosporium sp. is a significant bottleneck for further research. Advanced fermentation and bioprocessing strategies can be employed at an academic scale to enhance its production.

The "One Strain, Many Compounds" (OSMAC) approach is a powerful strategy to increase the chemical diversity of secondary metabolites produced by a single fungal strain, and it can also be used to enhance the production of a specific target compound like this compound. encyclopedia.pubfrontiersin.orgnih.gov This involves systematically altering the fermentation conditions, such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and cultivation time. encyclopedia.pub For instance, growing the Cladosporium sp. on different solid or in various liquid media could trigger the expression of the this compound biosynthetic gene cluster more effectively. nih.gov

The use of chemical elicitors is another promising technique. These are small molecules that, when added to the fermentation broth in low concentrations, can induce or enhance the production of secondary metabolites. frontiersin.org Epigenetic modifiers, such as DNA methyltransferase inhibitors (e.g., 5-azacytidine) and histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid, SAHA), have been shown to activate silent biosynthetic gene clusters in fungi, including in Cladosporium species. frontiersin.orgnih.govmdpi.com Treating the Cladosporium culture with these agents could significantly increase the yield of this compound. frontiersin.org

Co-cultivation, or mixed fermentation, involves growing the this compound-producing Cladosporium sp. with another microorganism, such as a different fungus or a bacterium. tandfonline.com The microbial interactions during co-cultivation can trigger the production of secondary metabolites that are not produced in monocultures. This approach has been successful in inducing the biosynthesis of novel polyketides and could potentially enhance the production of this compound. nih.gov

These advanced fermentation strategies can be monitored using the analytical techniques described in section 9.1, such as LC-MS, to quickly assess the impact of different conditions on this compound production.

The table below summarizes advanced fermentation strategies for this compound production:

Fermentation StrategyDescriptionPotential Impact on this compound Production
OSMAC Systematically varying culture parameters (media, pH, temperature, etc.).Optimization of conditions for maximal yield. frontiersin.org
Chemical Elicitation Addition of small molecules (e.g., epigenetic modifiers) to the culture.Induction or enhancement of the expression of the this compound biosynthetic gene cluster. frontiersin.orgmdpi.com
Co-cultivation Growing Cladosporium sp. with other microorganisms.Triggering this compound production through microbial interactions. tandfonline.com

Future Research Directions and Applications Academic Perspective

Elucidation of Comprehensive Biological Targets and Downstream Pathways

Sporiolide A has demonstrated a range of potent biological activities, including cytotoxicity against L1210 murine lymphoma cells with an IC₅₀ value of 0.13 μg/mL. researchgate.netd-nb.infowikipedia.orgnih.gov Beyond its cytotoxic effects, it exhibits notable antifungal activity against several pathogenic fungi, such as Candida albicans (MIC 16.7 μg/mL), Cryptococcus neoformans (8.4 μg/mL), Aspergillus niger (16.7 μg/mL), and Neurospora crassa (8.4 μg/mL). researchgate.netd-nb.infowikipedia.orgnih.gov Furthermore, this compound also possesses antibacterial properties against Micrococcus luteus (MIC 16.7 μg/mL). researchgate.netd-nb.infonih.gov

Preliminary in silico target prediction studies for sporiolides (including this compound and B) have suggested potential interactions with a range of biological targets. These include HIV-1 reverse transcriptase, adenosine (B11128) A3 receptor, endothelin receptor ET-A, oxytocin (B344502) receptor, and voltage-gated L-type calcium channel α-1C subunit/calcium channel α/Δ subunit 1. While Sporiolide B has shown inhibitory activity against HIV-1 reverse transcriptase in in vitro assays, further experimental validation is crucial to confirm these predicted targets for this compound and to elucidate the precise mechanisms of action and downstream signaling pathways involved in its observed biological effects. Future research should prioritize comprehensive mechanistic studies and in vivo investigations to fully understand its therapeutic potential.

Table 1: Biological Activities of this compound

Activity TypeOrganism/Cell LineIC₅₀ / MIC ValueCitation
CytotoxicityL1210 cells0.13 μg/mL researchgate.netd-nb.infowikipedia.orgnih.gov
AntifungalCandida albicans16.7 μg/mL researchgate.netd-nb.infowikipedia.orgnih.gov
AntifungalCryptococcus neoformans8.4 μg/mL researchgate.netd-nb.infowikipedia.orgnih.gov
AntifungalAspergillus niger16.7 μg/mL researchgate.netd-nb.infowikipedia.orgnih.gov
AntifungalNeurospora crassa8.4 μg/mL researchgate.netd-nb.infowikipedia.orgnih.gov
AntibacterialMicrococcus luteus16.7 μg/mL researchgate.netd-nb.infonih.gov

Exploration of Novel Synthetic Pathways

Alternative stereoselective total synthesis approaches for this compound have also been explored, notably from D-mannitol, incorporating zinc-mediated allylation, aldol (B89426) coupling, and RCM as crucial steps. mdpi.com Attempts to synthesize this compound from epichlorohydrin (B41342) have also been reported, employing Sharpless epoxidation, Jacobsen reaction, syn-allylation, Yamaguchi esterification, and Grubbs RCM. mdpi.com

Future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes to this compound. This includes exploring novel catalytic methods, convergent strategies, and potentially biomimetic syntheses that mimic the natural biosynthetic pathways. Given that Cladosporium species often utilize polyketide pathways for biosynthesis, investigations into the specific biosynthetic gene clusters responsible for this compound production could lead to biotechnological approaches for its scalable and sustainable synthesis. wikipedia.org Strategies such as activating silent gene clusters in producing organisms through co-cultivation or genetic manipulation could significantly enhance the discovery and production of this and other novel metabolites.

Investigation into Ecological Roles and Chemical Ecology

This compound is a marine natural product, originally isolated from the cultured broth of Cladosporium sp., a fungus found in association with the Okinawan marine brown alga Actinotrichia fragilis, and also from the Red Sea sponge Niphates rowi. researchgate.netnih.govd-nb.infowikipedia.orgnih.govnih.govnih.gov Marine fungi, including various Cladosporium species, are increasingly recognized as prolific sources of structurally diverse and biologically active secondary metabolites. researchgate.netnih.govnih.govnih.gov

The production of secondary metabolites like this compound by marine fungi suggests their involvement in complex ecological interactions. These compounds likely play crucial roles in chemical defense, communication, or competition within their marine habitats. For instance, the observed antifungal and antibacterial activities of this compound could serve as a protective mechanism for the producing fungus or its host against pathogenic microorganisms. nih.gov Some Cladosporium metabolites have shown no toxicity to aquatic ecosystems, indicating their potential as environmentally benign biocontrol agents. nih.gov

Future research should delve deeper into the specific ecological pressures that drive the biosynthesis of this compound. This includes studying the symbiotic relationships between the producing fungus and its marine hosts (algae or sponges), investigating how environmental factors (e.g., nutrient availability, presence of competitors or predators) influence this compound production, and exploring its role in the broader marine chemical ecology. Understanding these ecological functions can provide insights into novel applications, such as developing natural antifouling agents or sustainable biocontrol solutions.

Potential as a Scaffold for Chemical Biology Probes

The unique and novel structure of this compound positions it as an intriguing candidate for development as a chemical biology probe. Chemical biology probes are small molecules used to perturb biological systems and elucidate protein function or cellular pathways. The known cytotoxic, antifungal, and antibacterial activities of this compound indicate that its core macrolide structure possesses inherent bioactivity, making it a valuable starting point for scaffold-based drug discovery. researchgate.netd-nb.infowikipedia.orgnih.gov

Future research can leverage this compound as a scaffold for systematic derivatization to explore structure-activity relationships (SAR). By introducing various functional groups or modifying specific parts of the macrolide ring, researchers can synthesize libraries of this compound analogs. These analogs can then be screened against a wider array of biological targets to identify compounds with enhanced potency, selectivity, or novel activities. The concept of "scaffold hopping," where the central core structure is modified to discover structurally distinct compounds with similar or improved activities, could be applied to this compound to overcome potential limitations of the parent compound or to identify new chemical entities for therapeutic development. This approach can lead to the identification of "privileged scaffolds" that are capable of binding to multiple targets or exhibiting diverse biological activities, thereby accelerating the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the primary natural sources of Sporiolide A, and how are they identified?

  • Methodological Answer : this compound is typically isolated from marine fungi, such as Aspergillus spp., using bioassay-guided fractionation. Researchers employ techniques like High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for compound identification. Taxonomic confirmation of the source organism requires genomic sequencing (e.g., ITS regions) and morphological analysis .
  • Key Considerations : Ensure sampling protocols account for ecological variability (e.g., seasonal or geographical differences) and validate purity via NMR spectroscopy .

Q. What spectroscopic methods are used to characterize this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, and HMBC) is critical for elucidating this compound’s stereochemistry. Complementary data from X-ray crystallography or circular dichroism (CD) may resolve ambiguities in chiral centers. Mass spectrometry (HR-ESI-MS) confirms molecular formula .
  • Data Contradiction Analysis : Discrepancies in spectral interpretations should be cross-referenced with synthetic analogs or computational modeling (e.g., DFT calculations) .

Q. What in vitro assays demonstrate this compound’s bioactivity?

  • Methodological Answer : Common assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition).
    Controls must include solvent-only and positive/negative controls (e.g., Doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can researchers optimize this compound’s yield from marine fungi under varying fermentation conditions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), to test variables like pH, temperature, and nutrient composition. Metabolomic profiling (via LC-MS) identifies yield-limiting factors. Validate scalability in bioreactors with real-time monitoring of oxygen and biomass .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish significant factors from noise. Replicate trials to address biological variability .

Q. How to resolve contradictions in reported mechanisms of action (MoA) for this compound across studies?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to aggregate data. Compare experimental conditions (e.g., cell lines, dosing regimens) and validate findings via orthogonal assays (e.g., CRISPR knockouts for target validation). Use meta-analysis to quantify effect sizes and heterogeneity .
  • Case Example : If Study A reports apoptosis induction (via caspase-3 activation) while Study B suggests autophagy (LC3-II accumulation), perform dual staining (Annexin V/LC3) and inhibitor studies to delineate pathways .

Q. What in silico approaches predict this compound’s molecular targets and pharmacokinetics?

  • Methodological Answer :

  • Target Prediction : Use SwissTargetPrediction or molecular docking (AutoDock Vina) against protein databases (PDB).
  • ADMET Profiling : Tools like pkCSM predict absorption, toxicity, and half-life.
  • Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify synergistic pathways.
    Validate predictions with wet-lab experiments (e.g., SPR for binding affinity) .

Methodological Frameworks

  • PICOT Framework : For experimental design, define Population (e.g., bacterial strain), Intervention (this compound concentration), Comparison (standard antibiotics), Outcome (MIC reduction), and Time (exposure duration) .
  • Data Integrity : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo for raw data deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.